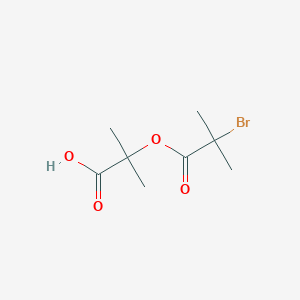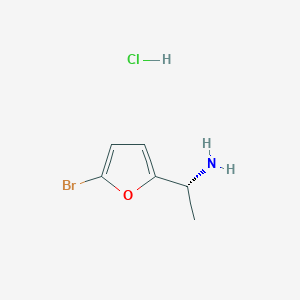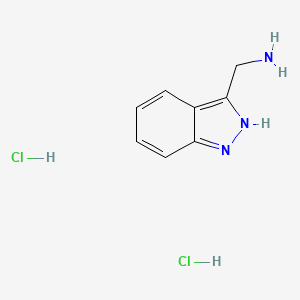![molecular formula C13H9NO3S B2480377 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1096955-27-9](/img/structure/B2480377.png)
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid” is a complex organic compound that contains a benzofuran ring and a thiazole ring . Benzofuran is a heterocyclic compound that is ubiquitous in nature and has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound also contains an acetic acid moiety, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of “2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid” is complex, containing a benzofuran ring, a thiazole ring, and an acetic acid moiety. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, which can contribute to the compound’s reactivity and biological activity.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid, focusing on six unique applications:
Antibacterial Agents
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid has shown promise as an antibacterial agent. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Research
Research has indicated that derivatives of benzofuran and thiazole exhibit significant anticancer properties. 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid can inhibit the proliferation of cancer cells by interfering with their DNA replication processes. This compound is being studied for its potential to treat various types of cancer, including leukemia and breast cancer .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid has demonstrated strong antioxidant activity. It can neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Antiviral Research
The compound has also been explored for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes. This makes it a potential candidate for developing antiviral drugs, particularly against viruses that have developed resistance to existing treatments .
Neuroprotective Agents
Research has shown that 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
These applications highlight the versatility and potential of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
作用機序
Target of Action
Benzofuran compounds, which are a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents .
Mode of Action
For instance, some substituted benzofurans have shown significant anticancer activities .
Biochemical Pathways
Benzofuran compounds have been shown to have strong biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It is known that benzofuran compounds are ubiquitous in nature and have potential applications in many aspects, making these substances potential natural drug lead compounds .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that benzofuran compounds are ubiquitous in nature, suggesting that they may be influenced by various environmental factors .
特性
IUPAC Name |
2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZBYXPAOQEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)
![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)


![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)
![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)

![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)
![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)